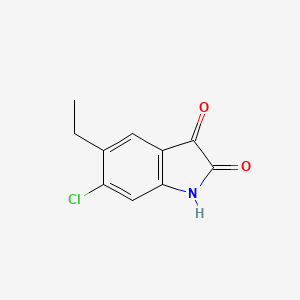

1H-Indole-2,3-dione, 6-chloro-5-ethyl-

Description

Substituent Effects on Molecular Properties

| Derivative | Substituent | Molecular Weight (g/mol) | LogP |

|---|---|---|---|

| 6-Chloro-5-ethylisatin | -C₂H₅ | 209.63 | 2.8 (calc) |

| 6-Chloro-5-methylisatin | -CH₃ | 195.60 | 2.4 |

| 6-Chloro-5-methoxyisatin | -OCH₃ | 225.63 | 1.9 |

Key structural trends:

- Steric bulk : Ethyl > methyl > methoxy

- Electron effects : Chlorine (σₚ = +0.23) combines with ethyl's mild electron-donating inductive effect (+I)

- Solubility : Methoxy derivatives show enhanced aqueous solubility due to hydrogen bonding capacity

X-ray diffraction studies of 6-chloro-1-phenylisatin demonstrate that bulky substituents at position 5 induce non-coplanarity between the indole ring and substituent (dihedral angles >50°). This suggests similar behavior in the ethyl analog, potentially influencing solid-state packing and reactivity.

The compound's unique substitution pattern creates a distinct electronic environment at C7, making it susceptible to electrophilic aromatic substitution – a reactivity profile distinct from para-substituted isatins. Comparative NMR studies show the ethyl group's protons resonate at δ 1.2-1.4 (triplet) and δ 2.4-2.6 (quartet), providing a spectroscopic fingerprint absent in methyl or methoxy analogs.

Properties

IUPAC Name |

6-chloro-5-ethyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-2-5-3-6-8(4-7(5)11)12-10(14)9(6)13/h3-4H,2H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYICFPMUMCXPOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1Cl)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for 1H-Indole-2,3-dione Derivatives

The synthesis of substituted isatins typically involves functionalization of the indole-2,3-dione core through electrophilic substitution or palladium-catalyzed cross-coupling reactions. The presence of chloro and ethyl groups at the 6 and 5 positions respectively requires selective substitution strategies to maintain regioselectivity and yield.

Preparation of 1H-Indole-2,3-dione, 6-chloro-5-ethyl-

Starting Materials and Key Intermediates

- Isatin (1H-Indole-2,3-dione): The base compound for derivatization.

- 6-Chloro-5-ethyl substituents: Introduced via selective halogenation and alkylation or by using appropriately substituted starting materials such as 6-chloro-5-ethyl isatins.

Synthetic Routes

Direct Functionalization of Isatin

One approach involves starting from isatin and introducing the chloro and ethyl groups via electrophilic aromatic substitution and alkylation:

- Chlorination: Using reagents such as N-chlorosuccinimide (NCS) under controlled conditions to selectively chlorinate the 6-position.

- Ethylation: Introduction of the ethyl group at the 5-position can be achieved via Friedel-Crafts alkylation or by employing ethyl-substituted precursors.

Use of Substituted Isatin Precursors

Alternatively, 6-chloro-5-ethyl isatin derivatives can be synthesized by starting from substituted anilines or phenylglyoxal derivatives bearing the desired substituents, followed by cyclization to the indole-2,3-dione core.

Palladium-Catalyzed Cross-Coupling Reactions

A more modern and efficient method involves Suzuki-Miyaura cross-coupling reactions starting from halogenated isatin derivatives:

Detailed Experimental Procedure (Adapted from Literature)

Characterization and Confirmation of Structure

The synthesized 6-chloro-5-ethyl isatin derivatives are typically characterized by:

- Melting Point: Sharp melting points consistent with literature values (e.g., 140-142 °C for related derivatives).

- Nuclear Magnetic Resonance (NMR): 1H NMR shows aromatic proton signals, ethyl group signals (triplet and quartet), and characteristic lactam NH signals. For example, ethyl group protons appear as a triplet (~1.2 ppm) and quartet (~2.5 ppm).

- Infrared Spectroscopy (IR): Strong absorption bands for lactam C=O (~1700 cm^-1) and NH stretching (~3200-3400 cm^-1).

- Elemental Analysis: Confirming carbon, hydrogen, nitrogen percentages consistent with calculated values.

- Mass Spectrometry: Molecular ion peaks corresponding to the expected molecular weight.

Comparative Analysis of Preparation Methods

Research Findings and Optimization Notes

- The Suzuki coupling method provides a robust and high-yielding route to 6-chloro-5-ethyl isatin derivatives, with yields reaching up to 89% and high purity after chromatographic purification.

- Use of catalytic amounts of acid (e.g., acetic acid) in ethanol solvent improves solubility and reaction efficiency during hydrazone formation steps involving isatin derivatives.

- Careful control of reaction temperature and stoichiometry is essential to avoid over-chlorination or multiple alkylations, which can complicate purification.

- The use of palladium catalysts and boronic acid derivatives allows for the introduction of various alkyl and aryl groups, enabling structural diversity for further biological evaluation.

Summary Table of Key Preparation Data for 1H-Indole-2,3-dione, 6-chloro-5-ethyl-

| Parameter | Details |

|---|---|

| Starting Material | 5-Bromo-6-chloro isatin or isatin for direct substitution |

| Key Reagents | Pd(PPh3)4, phenylboronic acid or ethylboronic acid, K2CO3, NCS, Lewis acids |

| Solvent | Toluene/water biphasic system, ethanol, acetic acid |

| Temperature | 90 °C for coupling; room temperature to reflux for substitution |

| Reaction Time | 24-48 hours for coupling; 5 hours reflux for hydrazone formation |

| Yield | Up to 89% for coupling; moderate for substitution |

| Purification | Column chromatography, recrystallization |

| Characterization | NMR, IR, melting point, elemental analysis |

Chemical Reactions Analysis

1H-Indole-2,3-dione, 6-chloro-5-ethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different reduced forms, often using hydrogenation or other reducing agents.

Common reagents used in these reactions include methanesulfonic acid, hydrogen gas, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1H-Indole-2,3-dione derivatives have been extensively studied for their antiproliferative and antitumor activities. Research indicates that these compounds can inhibit cancer cell growth effectively. For instance:

- Anticancer Activity : Studies have demonstrated that derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, one derivative showed an IC50 value of 0.96 µM against the LOX-IMVI melanoma cell line, indicating potent antiproliferative activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3e | LOX-IMVI | 0.96 |

| 3b | LOX-IMVI | 1.12 |

| Staurosporine | LOX-IMVI | 7.10 |

Antiviral Properties

Research has indicated that certain indole derivatives exhibit antiviral properties by interfering with viral replication processes. The mechanisms involve binding to viral enzymes or receptors, thereby inhibiting their function.

Antimicrobial Activity

The compound has shown promise in antimicrobial applications, targeting various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis or function.

Agricultural Applications

Indole derivatives have been explored for their potential use as natural pesticides or growth regulators in agriculture due to their biological activity against pests and pathogens .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated a series of indole derivatives for their antiproliferative effects on human cancer cell lines. The results indicated that specific substitutions on the indole ring could enhance cytotoxicity significantly compared to standard chemotherapeutics like erlotinib .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, researchers synthesized and tested several derivatives of 1H-Indole-2,3-dione against common pathogens. The findings revealed that certain compounds exhibited strong antibacterial activity, making them candidates for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 1H-Indole-2,3-dione, 6-chloro-5-ethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key differences between 6-chloro-5-ethyl-1H-indole-2,3-dione and analogous compounds are summarized below:

*Estimated based on ethyl group’s contribution to lipophilicity compared to methyl.

- Lipophilicity : The ethyl group in the target compound increases XLogP3 compared to the methyl derivative (3.0 → ~3.5), enhancing membrane permeability .

Pharmacological Activity

Substituents critically influence bioactivity:

- Antimicrobial Activity : Chloro groups enhance antimicrobial potency by increasing electrophilicity and membrane penetration. For example, 6-chloro-5-methyl-1H-indole derivatives show enhanced activity compared to unsubstituted isatin .

- Anticancer Potential: Ethyl groups may improve pharmacokinetics by prolonging metabolic stability, as seen in lipophilic analogs .

Crystallographic and Analytical Data

- Crystallography : SHELX programs are widely used for small-molecule refinement . The ethyl group’s bulkiness may introduce torsional strain, complicating crystal packing compared to methyl or trifluoromethoxy derivatives .

- Spectroscopy : NMR and HRMS (as applied in ) would confirm the ethyl group’s presence via characteristic splitting patterns and molecular ion peaks.

Biological Activity

Overview

1H-Indole-2,3-dione, 6-chloro-5-ethyl (CAS No. 1379362-81-8) is a derivative of indole recognized for its diverse biological activities. Indole derivatives are significant in medicinal chemistry due to their presence in many natural products and synthetic drugs. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

The compound can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. Its structure allows for various chemical reactions such as oxidation, reduction, and electrophilic substitution, which are crucial for its biological activity.

Biological Activities

Research indicates that 1H-Indole-2,3-dione, 6-chloro-5-ethyl exhibits several biological activities:

- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. In studies involving various cancer cell lines, it was noted that derivatives of indole compounds often exhibit significant antiproliferative effects. For instance, related compounds have demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 29 nM to 78 nM against different cancer types .

- Antiviral Properties : There is evidence suggesting that this compound may possess antiviral activity, although specific mechanisms and efficacy against particular viruses require further investigation.

- Antimicrobial Effects : The compound has also been evaluated for its antimicrobial properties. Similar indole derivatives have shown activity against both Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentration (MIC) values as low as 0.0048 mg/mL against pathogens like E. coli and C. albicans .

The mechanism by which 1H-Indole-2,3-dione, 6-chloro-5-ethyl exerts its biological effects involves interaction with specific molecular targets within cells. These interactions can modulate various signaling pathways and biological processes:

- Inhibition of Enzymes : The compound may act as an inhibitor of key enzymes involved in cancer progression or microbial metabolism.

- Receptor Binding : It can bind to receptors on cell membranes or within cells, influencing cellular responses and potentially leading to apoptosis in cancer cells .

Comparative Analysis

A comparative analysis of similar compounds reveals variations in biological activity based on structural differences:

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| 1H-Indole-2,3-dione, 6-chloro-5-fluoro | Cl replaced by F | Moderate | Low |

| 1H-Indole-2,3-dione, 5-ethyl | Lacks Cl | High | Moderate |

This table highlights how substituents on the indole ring can significantly influence both anticancer and antimicrobial properties.

Case Studies

Recent studies have focused on the antiproliferative effects of indole derivatives:

- EGFR/BRAF Pathway Inhibition : A series of studies demonstrated that compounds similar to 1H-Indole-2,3-dione effectively inhibited mutant EGFR/BRAF pathways with notable antiproliferative activity against various cancer cell lines .

- Marine-Derived Indoles : Research on marine natural products has identified indole derivatives with cytotoxic effects against human cancer cells. These findings suggest a broader application of indole derivatives in drug discovery .

Q & A

Q. What are the optimized synthetic routes for 1H-Indole-2,3-dione derivatives with chloro and ethyl substituents?

Methodological Answer: The synthesis of 6-chloro-5-ethyl-substituted indole-2,3-dione derivatives typically involves sequential functionalization of the indole core. A validated approach includes:

- Nucleophilic substitution at the 5-position using ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Chlorination at the 6-position via electrophilic aromatic substitution using Cl₂ or N-chlorosuccinimide (NCS) in acetic acid .

- Cross-coupling reactions (e.g., Suzuki-Miyaura) for regioselective modifications, though this requires prior halogenation of the indole scaffold .

Key validation: Monitor intermediates using HPLC and confirm regiochemistry via ¹H-¹³C HMBC NMR .

Q. How can structural ambiguities in 6-chloro-5-ethylindole-2,3-dione be resolved experimentally?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD): Provides unambiguous confirmation of substituent positions and stereoelectronic effects. For example, SC-XRD resolved the planarity of the indole ring and Cl/ethyl spatial orientation in analogous compounds .

- 2D NMR spectroscopy: Use NOESY to detect proximity between ethyl protons and neighboring groups, and HMBC to correlate Cl substituents with carbonyl signals .

Q. What analytical methods are recommended for assessing the purity of this compound in catalytic studies?

Methodological Answer:

- High-performance liquid chromatography (HPLC): Utilize a C18 column with UV detection at 254 nm; optimize mobile phase (e.g., acetonitrile/water + 0.1% TFA) to resolve polar impurities .

- Thermogravimetric analysis (TGA): Confirm thermal stability and rule out solvent/moisture contamination .

- Elemental analysis (EA): Validate %C, %H, and %N to ±0.3% deviation from theoretical values .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. DFT predictions) be reconciled for this compound?

Methodological Answer:

- Density Functional Theory (DFT) simulations: Optimize molecular geometry at the B3LYP/6-311++G(d,p) level and calculate NMR chemical shifts using the GIAO method. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .

- Solvent modeling: Include implicit solvent models (e.g., PCM for DMSO) to improve DFT-NMR correlation .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking: Use AutoDock Vina or MOE to model binding to enzymes (e.g., kinases or cytochrome P450). Parameterize the ligand with AM1-BCC charges and validate docking poses via MD simulations .

- Pharmacophore mapping: Identify critical interactions (e.g., H-bonding with the diketone moiety) using Schrödinger’s Phase .

Q. How does the ethyl substituent influence thermal stability during decomposition studies?

Methodological Answer:

Q. What biochemical assays are suitable for evaluating its inhibitory activity against oxidoreductases?

Methodological Answer:

- NADH/NADPH depletion assays: Monitor absorbance at 340 nm in the presence of target enzymes (e.g., aldose reductase). IC₅₀ values <10 µM suggest competitive inhibition .

- Xanthine oxidase inhibition: Measure uric acid formation at 290 nm; correlate with DFT-derived electron affinity of the diketone group .

Q. How can solvent effects be minimized in photophysical studies of this compound?

Methodological Answer:

Q. What strategies improve regioselectivity in further functionalization (e.g., introducing aryl groups)?

Methodological Answer:

Q. How can green chemistry principles be applied to scale up synthesis sustainably?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.